molecular formula C18H15Cl3N6O2 B2484707 1-(4-chlorophenyl)-3-[(1Z)-1-{[(2,6-dichlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea CAS No. 339104-07-3

1-(4-chlorophenyl)-3-[(1Z)-1-{[(2,6-dichlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea

Cat. No.: B2484707
CAS No.: 339104-07-3
M. Wt: 453.71
InChI Key: ZMGJIBXNNNOLNE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[(1Z)-1-{[(2,6-dichlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea is a potent and selective nonsteroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular regeneration of active cortisol from inactive cortisone within key metabolic tissues such as the liver and adipose tissue. By inhibiting 11β-HSD1, this compound reduces local glucocorticoid amplification , which is a recognized therapeutic target for conditions like metabolic syndrome and type 2 diabetes. Its mechanism involves binding to the enzyme's active site, effectively blocking the conversion of cortisone to cortisol. The molecular structure of this inhibitor, featuring a triazole moiety and dichlorophenyl groups, is engineered for high affinity and specificity towards 11β-HSD1 over the related isoform 11β-HSD2. This selectivity is critical for research aimed at understanding tissue-specific glucocorticoid action without disrupting mineralocorticoid physiology. Furthermore, the structural characteristics of this compound, particularly the 1,2,4-triazole group, are also found in various synthetic antifungal agents , suggesting potential utility as a chemical scaffold in antimicrobial research. This dual research value makes it a vital tool for investigators exploring the pathophysiology of metabolic diseases and developing novel therapeutic agents.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(Z)-N-[(2,6-dichlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N6O2/c19-12-4-6-13(7-5-12)24-18(28)25-17(8-27-11-22-10-23-27)26-29-9-14-15(20)2-1-3-16(14)21/h1-7,10-11H,8-9H2,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGJIBXNNNOLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=C(CN2C=NC=N2)NC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C(/CN2C=NC=N2)\NC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-3-[(1Z)-1-{[(2,6-dichlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea (CAS Number: 339104-07-3) is a complex organic compound featuring a triazole moiety, which is known for its diverse biological activities. This compound consists of a urea functional group linked to a triazole ring and substituted with chlorophenyl and methoxy groups. Its structural complexity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Structure and Properties

The molecular formula of the compound is C18H15Cl3N6O2C_{18}H_{15}Cl_{3}N_{6}O_{2}, with a molecular weight of approximately 453.7 g/mol. The structure includes notable features such as the triazole ring and chlorinated phenyl groups, which are often associated with enhanced biological activity.

PropertyValue
Molecular FormulaC18H15Cl3N6O2C_{18}H_{15}Cl_{3}N_{6}O_{2}
Molecular Weight453.7 g/mol
CAS Number339104-07-3

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antifungal , antibacterial , and anticancer agent. The triazole moiety is particularly noted for its ability to inhibit enzyme activity and disrupt cellular processes.

Antifungal Activity

The compound has shown promising antifungal properties, especially against pathogenic fungi. Its mechanism typically involves the inhibition of fungal cell membrane synthesis or function, similar to other triazole derivatives which target ergosterol biosynthesis.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial enzymes critical for survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and modulation of signaling pathways related to cancer progression. For instance, compounds with similar structures have demonstrated cytotoxic effects on human malignant cell lines.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Antiviral Activity : A study synthesized derivatives based on the triazole structure and tested them against Tobacco Mosaic Virus (TMV). Some derivatives exhibited up to 50% inhibition of TMV, suggesting that similar compounds may possess antiviral properties .
  • Cytotoxicity Testing : In vitro studies showed that certain derivatives of this compound could effectively inhibit the growth of MCF-7 breast cancer cells and Bel-7402 liver cancer cells. The observed cytotoxicity was significantly higher compared to untreated controls .
  • Mechanistic Studies : Research into the mechanism of action revealed that the compound binds to specific enzymes involved in metabolic pathways, leading to reduced cell division and increased apoptosis in targeted cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differentiators

Feature Target Compound Compound 13 Compound
Core Structure Urea-triazole-dichlorophenyl Urea-triazine-morpholine Urea-pyrimidine-ethylphenyl
Halogenation 4-Cl, 2,6-diCl 4-Cl 3-Cl
Molecular Weight ~500 (estimated) ~550 (calculated) ~450 (calculated)
Predicted Bioactivity Antifungal/Antimicrobial Enzyme inhibition Varied (depends on substituents)

Research Findings and Challenges

  • Synthetic Feasibility : Urea derivatives often face low yields (e.g., 30% for Compound 13) due to steric hindrance from bulky substituents . The target compound’s dichlorophenylmethoxy group may exacerbate this issue.
  • Activity-Structure Relationships: While triazole and urea moieties enhance binding to fungal lanosterol demethylase, excessive halogenation (as in the target compound) may reduce solubility, necessitating formulation optimization .
  • For example, pyrimidine-ureas () exhibit divergent activities despite structural overlap with triazole-ureas .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary fragments (Figure 1):

  • 4-Chlorophenyl urea core
  • (1Z)-Ethylidene bridge bearing the 1H-1,2,4-triazol-1-yl group
  • (2,6-Dichlorophenyl)methoxyamino moiety

Key disconnections involve:

  • Formation of the urea via isocyanate-amine coupling.
  • Stereocontrolled assembly of the ethylidene hydrazone through condensation.
  • Etherification for introducing the (2,6-dichlorobenzyl)oxy group.

Stepwise Synthesis and Optimization

Synthesis of 4-Chlorophenyl Isocyanate Intermediate

The urea core is typically constructed via reaction of 4-chloroaniline with phosgene derivatives. Industrial-scale adaptations employ triphosgene in dichloromethane at 0–5°C to minimize side reactions:

$$
\text{4-Chloroaniline + Triphosgene} \xrightarrow{\text{CH}2\text{Cl}2, -5^\circ \text{C}} \text{4-Chlorophenyl Isocyanate} \quad (\text{Yield: 82–88\%})
$$

Critical Parameters :

  • Strict temperature control to prevent oligomerization.
  • Use of molecular sieves to scavenge liberated HCl.

Assembly of the (1Z)-Ethylidene-Triazole Fragment

The stereodefined ethylidene bridge is constructed through a two-step sequence:

Preparation of 1H-1,2,4-Triazole-1-acetaldehyde

Glyoxal is condensed with aminoguanidine bicarbonate under acidic conditions (HCl, EtOH, reflux):

$$
\text{Glyoxal + Aminoguanidine} \xrightarrow{\text{HCl, EtOH}} \text{1H-1,2,4-Triazole-1-acetaldehyde} \quad (\text{Yield: 67\%})
$$

Hydrazone Formation with Controlled Geometry

The aldehyde is reacted with (2,6-dichlorobenzyl)oxyamine hydrochloride in the presence of NaOAc buffer (pH 4.5–5.0) to favor Z-configuration via kinetic control:

$$
\text{Triazole-Acetaldehyde + (2,6-DCl-BnO)NH}_2\cdot\text{HCl} \xrightarrow{\text{NaOAc, EtOH}} \text{(Z)-Ethylidene Intermediate} \quad (\text{Yield: 58\%}, \text{Z:E = 9:1})
$$

Optimization Data :

Parameter Effect on Z:E Ratio
pH < 4.0 E-Isomer dominant
pH 4.5–5.0 Z:E = 9:1
Temperature > 50°C Decreased selectivity

Urea Coupling and Final Assembly

The isocyanate intermediate is coupled with the hydrazone fragment under anhydrous conditions (Scheme 1):

$$
\text{4-Cl-C}6\text{H}4\text{NCO + (Z)-Hydrazone} \xrightarrow{\text{THF, DMAP}} \text{Target Compound} \quad (\text{Yield: 74\%})
$$

Reaction Monitoring :

  • FT-IR: Disappearance of NCO stretch at ~2270 cm⁻¹ confirms completion.
  • HPLC Purity: >98% after silica gel chromatography (EtOAc/Hexane 3:7).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclocondensation

Recent advances utilize microwave irradiation to accelerate the hydrazone formation step (Table 1):

Condition Time Yield (%) Z:E Ratio
Conventional reflux 6 h 58 9:1
Microwave (150 W) 25 min 63 8.5:1
Microwave (300 W) 12 min 71 8:1

While microwave methods improve throughput, slight erosion in stereoselectivity necessitates post-synthetic purification.

Enzymatic Resolution for Stereochemical Purity

For applications requiring >99% Z-isomer, Candida antarctica lipase B (CAL-B) effectively resolves E/Z mixtures in hexane/2-propanol (85:15):

$$
\text{Racemic Mixture} \xrightarrow{\text{CAL-B, 37°C}} \text{(Z)-Isomer} \quad (\text{ee >99\%}, \text{Yield: 41\%})
$$

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Implementing flow chemistry for the isocyanate generation step enhances safety and yield:

  • Phosgene Substitute : Diphenyl carbonate enables phosgene-free synthesis at 120°C:
    $$
    \text{4-Cl-Aniline + (PhO)}_2\text{CO} \xrightarrow{\text{Flow reactor}} \text{Isocyanate} \quad (\text{Conversion: 94\%})
    $$

Solvent Recycling Systems

Closed-loop recovery of dichloromethane and THF reduces production costs by 23–28% while meeting environmental regulations.

Characterization and Quality Control

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, triazole-H), 7.45–7.39 (m, 4H, Ar-H), 6.92 (s, 1H, NH), 5.21 (s, 2H, OCH₂).

  • HRMS (ESI+):
    m/z calc. for C₁₈H₁₃Cl₃N₅O₂ [M+H]⁺: 452.0234, found: 452.0238.

Chiral HPLC Validation

Z-Isomer elutes at tR = 12.7 min (Chiralpak IA-3, hexane/EtOH 80:20, 1.0 mL/min).

Q & A

Basic Research Questions

What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions. A common approach includes:

Chlorination : Start with 4-chloroaniline as a precursor for the chlorophenyl group .

Urea Formation : React with isocyanate derivatives under anhydrous conditions (e.g., using triethylamine as a base) to form the urea backbone .

Triazole Integration : Introduce the 1,2,4-triazole moiety via Huisgen cycloaddition or nucleophilic substitution, ensuring Z-configuration stereochemistry .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product. Purity should be validated via HPLC (>95%) and NMR .

Which characterization techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., urea C=O stretch at ~1650–1700 cm1^{-1}) .
  • X-ray Crystallography (if crystalline): Resolve 3D structure and confirm Z-configuration .

How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Antifungal Assays : Test against Candida albicans using broth microdilution (CLSI M27 guidelines) to determine minimum inhibitory concentrations (MICs). Compare to fluconazole as a positive control .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include apoptosis markers (Annexin V/PI staining) .
  • Selectivity : Test toxicity on non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

How can the mechanism of action be elucidated for this compound?

Methodological Answer:

  • Enzyme Inhibition Studies : Use kinetic assays (e.g., fluorometric or colorimetric) to test inhibition of fungal lanosterol 14α-demethylase (CYP51) or human kinases (e.g., EGFR) .
  • Structural Biology : Co-crystallize the compound with target proteins (e.g., CYP51) to resolve binding modes. Use docking simulations (AutoDock Vina) to predict interactions with triazole and urea moieties .
  • Pathway Analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

What computational strategies optimize reaction design for structural analogs?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to model intermediates and transition states .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for triazole incorporation .
  • MD Simulations : Simulate stability of Z-configuration in varying solvents (e.g., DMSO vs. water) to guide synthetic conditions .

How should researchers address contradictions in biological activity data?

Methodological Answer:

  • Reproducibility : Validate assays across independent labs using standardized protocols (e.g., CLSI guidelines for MICs) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., MICs against C. albicans) to identify outliers or trends. Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) .
  • Structural Confounders : Check for batch-to-batch purity variations (HPLC) or stereochemical inconsistencies (chiral HPLC) .

What strategies improve selectivity in structural modifications?

Methodological Answer:

  • SAR Studies : Systematically modify substituents (e.g., dichlorophenyl vs. methoxy groups) and test activity. Use Hansch analysis to correlate logP/electronic effects with potency .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability and reduce off-target effects .
  • Covalent Inhibitors : Incorporate electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues in target enzymes .

How can stability and degradation profiles be assessed under experimental conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-MS .
  • Kinetic Stability : Perform Arrhenius studies to predict shelf-life. Use LC-MS to identify degradation products (e.g., urea cleavage) .
  • Solubility : Determine equilibrium solubility in PBS/DMSO mixtures using shake-flask method .

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